methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate
Description
Methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate is a complex organic compound featuring a triazolopyridazine core
Properties
IUPAC Name |
methyl 4-[[2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-3-9-17(10-4-14)32-20-12-11-18-24-26(22(30)27(18)25-20)13-19(28)23-16-7-5-15(6-8-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMNTZFTEUOBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. The synthetic route may include the formation of the triazolopyridazine core followed by the introduction of the p-tolylthio group and subsequent acylation to form the final product. Industrial production methods would likely optimize these steps for yield and purity, potentially involving catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate has shown potential as an antimicrobial agent. Studies indicate that compounds in the triazolo family exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : Research has demonstrated that modifications to the phenyl groups can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has been noted for its effectiveness against Cryptococcus species, suggesting it may disrupt essential biochemical pathways in these fungi.
Anticancer Potential
The compound's structure suggests it may have anticancer properties. Preliminary studies indicate mechanisms of action that include:
- Inhibition of enzymes involved in DNA replication.
- Modulation of cellular signaling pathways.
- Induction of apoptosis in cancer cells.
Research screening various triazolo derivatives identified several candidates with promising anticancer activities against different cancer cell lines .
Enzyme Inhibition
Recent studies have focused on the compound's ability to inhibit specific enzymes related to diseases such as Type 2 Diabetes Mellitus and Alzheimer's Disease. The compound has been evaluated for its inhibitory effects on α-glucosidase and acetylcholinesterase, showing potential therapeutic benefits .
Anti-inflammatory Effects
The presence of specific functional groups suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing inflammation in various models .
Material Science Applications
The unique chemical structure of this compound allows it to serve as a building block for synthesizing more complex molecules. Its potential applications in developing new materials with specific properties are under investigation. For example:
- Polymer Chemistry : The compound can be utilized to create polymers with enhanced thermal stability and mechanical properties due to its unique functional groups.
Antimicrobial Efficacy Study
A study evaluated various triazolo derivatives against common pathogens. Results indicated that specific modifications to the chlorophenyl group could enhance antibacterial potency significantly.
Anticancer Screening
Another investigation screened a library of compounds on multicellular spheroids and identified several candidates with high efficacy against various cancer types. The tested derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, which may share structural features but differ in functional groups These differences can result in varied chemical reactivity and biological activity
Biological Activity
Methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyridazine derivatives. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N5O4S |
| Molecular Weight | 485.49 g/mol |
| CAS Number | 1242883-86-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes its activity against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound is primarily attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. The triazole moiety is particularly noted for its role in interfering with the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
- Mechanistic Insights : Research conducted by Zhang et al. explored the mechanism of action through molecular docking studies. The findings suggested that the compound binds effectively to the active sites of key enzymes involved in bacterial cell wall synthesis, thereby inhibiting their function .
- Synergistic Effects : A combination study demonstrated that this compound showed enhanced antimicrobial activity when used in conjunction with other antibiotics such as amoxicillin and ciprofloxacin. This synergy may reduce the effective dosage required for treatment and mitigate resistance development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
